2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of substituted anilines: with appropriate carbonyl compounds.
Use of catalysts: such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve:
Batch or continuous flow processes: to ensure consistent quality and yield.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride.
Substitution: Introduction of different substituents on the benzoxazin ring using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of various substituted benzoxazin derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. This may include:
Binding to specific receptors or enzymes: to modulate their activity.
Influencing cellular pathways: involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2H-1,4-benzoxazin-3(4H)-one
- 2,2,7-Trimethyl-2H-1,4-benzoxazin-3(4H)-thione
Uniqueness
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one may have unique properties such as:
- Specific reactivity due to the presence of the trimethyl groups.
- Distinct biological activity compared to other benzoxazin derivatives.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,2,7-trimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-8-9(6-7)14-11(2,3)10(13)12-8/h4-6H,1-3H3,(H,12,13) |
InChI Key |
MWBXDGLGLXZQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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